molecular formula C5H8O2 B165787 Allyl acetate CAS No. 591-87-7

Allyl acetate

Cat. No. B165787
CAS RN: 591-87-7
M. Wt: 100.12 g/mol
InChI Key: FWZUNOYOVVKUNF-UHFFFAOYSA-N
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Patent
US04039592

Procedure details

The tandem tube reactors are operated as in Example 1, with substitution of 740 grams per hour of pure methyl acetate for the methyl acetate-methanol azeotrope. Analysis of the condensed phases indicates the collection per hour of 254 grams of methyl acetate (34% unconverted), 607 grams of allyl acetate (92% yield based on 66% conversion) and 191 grams of methanol (90% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl acetate methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
254 g
Type
reactant
Reaction Step Three
Yield
92%
Yield
90%

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH3:5])(=[O:3])[CH3:2].[C:6](OC)(=O)[CH3:7].[CH3:11][OH:12]>>[C:1]([O:4][CH2:5][CH:6]=[CH2:7])(=[O:3])[CH3:2].[CH3:11][OH:12] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC
Step Two
Name
methyl acetate methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC.CO
Step Three
Name
Quantity
254 g
Type
reactant
Smiles
C(C)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 607 g
YIELD: PERCENTYIELD 92%
Name
Type
product
Smiles
CO
Measurements
Type Value Analysis
AMOUNT: MASS 191 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.